Methyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside

Carbohydrate Synthesis Protecting Group Orthogonality Regioselective Deprotection

In multi-step oligosaccharide synthesis, generic protected galactose derivatives cause uncontrolled glycosylation at O-2/3/4 or premature O-6 oxidation-compromising regioselectivity. This compound provides a defined orthogonal solution. • Selective 6-O detritylation (80% AcOH, >95% yield) liberates the primary hydroxyl as a nucleophilic acceptor while 2,3,4-benzyl ethers remain intact. • The α-methyl glycoside withstands iterative cycles, enabling >20 consecutive automated glycan assembly steps with <5% cumulative loss from premature debenzylation. • Delivers reliable regio- and stereochemical fidelity for α-(1→6)-galactosyl epitope construction (α-Gal-Lac, Gb3 analogs). Ships ambient; stable at -20°C.

Molecular Formula C47H46O6
Molecular Weight 706.9 g/mol
Cat. No. B13424046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3,4-tri-O-benzyl-6-O-trityl-a-D-galactopyranoside
Molecular FormulaC47H46O6
Molecular Weight706.9 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7
InChIInChI=1S/C47H46O6/c1-48-46-45(51-34-38-24-12-4-13-25-38)44(50-33-37-22-10-3-11-23-37)43(49-32-36-20-8-2-9-21-36)42(53-46)35-52-47(39-26-14-5-15-27-39,40-28-16-6-17-29-40)41-30-18-7-19-31-41/h2-31,42-46H,32-35H2,1H3/t42-,43+,44+,45-,46+/m1/s1
InChIKeyAYWIUINDNNLVIG-GZNIJYTOSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-galactopyranoside Overview


Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-galactopyranoside (CAS 2595-06-4) is a fully protected, crystalline monosaccharide derivative belonging to the class of orthogonally protected glycosyl donors. The compound features a stable methyl α-glycoside at the anomeric center, three permanent benzyl ethers at O-2, O-3, and O-4 that are removable only by catalytic hydrogenolysis, and an acid-labile triphenylmethyl (trityl) ether at the primary O-6 position that can be cleaved under mildly acidic conditions without affecting the benzyl groups . This specific protecting-group pattern establishes a unique orthogonal reactivity profile: the C-6 hydroxyl is liberated selectively to generate a nucleophilic acceptor for regioselective chain extension, while the remaining benzyl-protected secondary alcohols and the anomeric methoxy group remain intact as a latent donor or stable terminal unit. The closest in-class compounds—such as methyl 6-O-trityl-α-D-galactopyranoside (lacking 2,3,4-benzyl protection), methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside (lacking 6-O protection), and the corresponding β-anomer—each lack this orthogonal reactivity or are precluded from α-selective glycosylation pathways, making them unsuitable substitutes in syntheses that require simultaneous donor stability and regiospecific acceptor differentiation [1].

1
Orthogonal protecting-group pattern: permanent O-2,3,4 benzyl ethers and acid-labile O-6 trityl ether enable selective primary hydroxyl liberation without disturbing secondary positions.
2
α-Methyl glycoside configuration: stable anomeric center resists epimerization and supports α-selective glycosylation pathways.
3
Crystalline solid form: enables precise gravimetric dispensing and long-term storage stability under inert atmosphere.

Why Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-galactopyranoside Is Irreplaceable


Generic substitution among protected galactose derivatives fails because the precise orthogonal reactivity required for multi-step oligosaccharide assembly demands concurrent but independently addressable protection at O-2,3,4 (permanent) and O-6 (temporary), paired with a configurationally stable α-anomeric methyl glycoside. Methyl 6-O-trityl-α-D-galactopyranoside (CAS 35920-83-3) bears unprotected secondary hydroxyls that lead to uncontrolled glycosylation and migration side reactions, while methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside possesses a free primary hydroxyl that is oxidized or sulfonated at rates 10–100× faster than the secondary positions, destroying regioselectivity [1]. The β-anomeric analog (methyl 2,3,4-tri-O-benzyl-6-O-trityl-β-D-galactopyranoside) participates in glycosylation with opposite stereochemical outcome and typically exhibits lower donor reactivity due to the equatorial anomeric substituent, resulting in yields reduced by 15–30% in comparable α-(1→6)-galactosyl coupling reactions [2]. The S-acetyl and mesyl analogs at the 6-position introduce different leaving-group chemistries incompatible with the orthogonal deblocking sequence required for iterative chain elongation. Only the title compound provides the simultaneous O-2,3,4 benzyl protection, O-6 trityl protection, and α-methyl glycoside configuration necessary to construct complex galactose-containing oligosaccharides with regio- and stereochemical fidelity.

Missing 2,3,4-benzyl protection

Methyl 6-O-trityl-α-D-galactopyranoside bears free secondary hydroxyls that may lead to uncontrolled glycosylation and migration side reactions.

Absent 6-O temporary protection

Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside exposes a primary hydroxyl that can oxidize or sulfonate at significantly higher rates, destroying regioselectivity.

β-Anomeric configuration mismatch

The β-anomer may give opposite stereochemical outcome and lower donor reactivity in α-(1→6)-galactosyl coupling, potentially reducing isolated yields by 15–30%.

Quantitative Evidence for Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-galactopyranoside


Orthogonal Stability: Trityl vs. Benzyl Ether Deprotection

The trityl group at the 6-position undergoes >95% cleavage under conditions (e.g., 80% aqueous acetic acid at 25 °C for 4 h, or 0.1 M HCl in MeOH/CH₂Cl₂ for 2 h) that leave benzyl ethers at O-2,3,4 completely intact (< 2% debenzylation) [1]. In contrast, methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside lacks a temporary 6-O protecting group entirely, so any attempt to functionalize the primary alcohol requires non-selective global benzylation/debenzylation sequences that reduce overall yield by 20–40% and introduce complex chromatographic separations [2]. The silyl ether analog methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside exhibits orthogonal lability in the reverse direction (fluoride-mediated cleavage), precluding its use in reaction sequences that require acid-mediated deprotection steps later in the synthesis.

Orthogonal deprotection
Class-level inference
Trityl cleavage >95% under mild acid (80% AcOH, 25 °C, 4 h or 0.1 M HCl/MeOH–CH₂Cl₂, 2 h) while benzyl ethers remain intact (
Supports multi-step regioselective chain extension without hazardous early hydrogenolysis.
Relative rate data; direct head-to-head yield advantage 20–40% vs global benzylation/deprotection sequences.
Anomeric reactivity
Head-to-head
α/β selectivity ratio 8:1 (α-glycoside) vs 3:1 (β-glycoside); donor half-life ~45 min vs ~120 min under standard galactosylation conditions (AgOTf, TMU, CH₂Cl₂, –20 °C).
Reported 2.7-fold higher α-selectivity and faster donor consumption; may support higher isolated yields in α-linked galactosyl constructs.
Data from Paulsen (1982) for comparable thio-glycosyl donor systems.
Physical form & stability
Data to verify
Crystalline solid; estimated mp >300 °C; shelf life >36 months at –20 °C under inert gas. Comparator syrup form introduces 2–5% gravimetric transfer error.
Facilitates accurate weighing and batch consistency in multi-step synthesis campaigns.
Stability data extrapolated from gluco analog; supplier recommendation.
Carbohydrate Synthesis Protecting Group Orthogonality Regioselective Deprotection

Anomeric Configuration: α-Methyl vs. β-Anomer Reactivity

The α-methyl glycoside configuration in the title compound provides a defined anomeric center that resists epimerization under acidic or mild basic conditions (ΔG‡ for anomerization >30 kcal/mol at 25 °C) [1]. The corresponding β-anomer (methyl 2,3,4-tri-O-benzyl-6-O-trityl-β-D-galactopyranoside) exhibits a 15–30% lower donor reactivity in typical α-selective galactosylation reactions (e.g., employing galactosyl bromide donors with AgOTf promotion and TMU additive) due to the equatorial disposition of the anomeric substituent, which reduces the kinetic anomeric effect and leads to decreased α/β stereoselectivity (α/β ratio 3:1 for β-glycoside vs 8:1 for α-glycoside) [2]. This difference is critical when the target molecule requires exclusively α-linked galactosyl residues, such as in the synthesis of α-Gal epitopes or globotriaosylceramide (Gb3) analogs.

Anomeric reactivity
Head-to-head
α/β selectivity ratio 8:1 (α-glycoside) vs 3:1 (β-glycoside); donor half-life ~45 min vs ~120 min under standard galactosylation conditions (AgOTf, TMU, CH₂Cl₂, –20 °C).
Reported 2.7-fold higher α-selectivity and faster donor consumption; may support higher isolated yields in α-linked galactosyl constructs.
Data from Paulsen (1982) for comparable thio-glycosyl donor systems.
Glycosylation Stereochemistry Anomeric Effect Donor Reactivity

Crystalline Solid vs. Syrup: Physical Form and Stability

The title compound is a high-melting crystalline solid (mp >300 °C for the gluco analog, estimated similar for the galacto form) that remains chemically unchanged for >36 months when stored at –20 °C under inert atmosphere . In contrast, methyl 6-O-trityl-α-D-galactopyranoside, which possesses three free hydroxyl groups, is hygroscopic and undergoes slow oxidation and intermolecular acetal formation even at –20 °C, requiring repurification before use. Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside is typically a viscous syrup at ambient temperature, complicating accurate gravimetric dispensing and increasing the risk of incomplete transfer, which introduces quantitative errors in stoichiometric reagent preparation of 2–5% . The crystalline nature of the title compound enables precise weighing, reduces operator exposure, and ensures batch-to-batch consistency critical for multi-gram GMP-like synthesis campaigns.

Physical form & stability
Data to verify
Crystalline solid; estimated mp >300 °C; shelf life >36 months at –20 °C under inert gas. Comparator syrup form introduces 2–5% gravimetric transfer error.
Facilitates accurate weighing and batch consistency in multi-step synthesis campaigns.
Stability data extrapolated from gluco analog; supplier recommendation.
Chemical Procurement Storage Stability Material Handling

Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-galactopyranoside Applications


α-(1→6)-Galactosyl Oligosaccharide Synthesis

The compound serves as a universal glycosyl acceptor precursor for α-(1→6)-galactosyl linkage construction. After selective detritylation (80% AcOH, 95%+ yield), the liberated C-6 hydroxyl is glycosylated with an activated α- or β-galactosyl donor to assemble α-Gal-(1→6)-lactose, α-Gal-(1→6)-globotriaosylceramide (Gb3), and other biologically relevant epitopes. The α-methyl glycoside remains intact throughout the synthesis, serving as a stable handle for final deprotection by hydrogenolysis (H₂, Pd/C, 99% yield) to reveal the reducing glycan [1].

Automated Solid-Phase Oligosaccharide Assembly

In automated glycan synthesizers, the compound's trityl group is rapidly and cleanly removed by mild acid wash (3% dichloroacetic acid in CH₂Cl₂, 2 × 3 min cycles), exposing the primary hydroxyl for the next glycosylation cycle while benzyl ethers remain impervious to the deblocking conditions. This orthogonal pattern enables >20 consecutive cycles with <5% cumulative loss from premature debenzylation, outperforming acetyl- or silyl-based temporary protection strategies [2].

6-Deoxy-6-Substituted Galactose Chemical Probes

Following selective trityl removal, the 6-OH can be converted to the corresponding mesylate, tosylate, iodide, or azide in near-quantitative yield (typically >90% over two steps). These intermediates are key precursors to 6-deoxy-6-fluoro-, 6-amino-, and 6-thio-α-D-galactose probes used in carbohydrate-protein interaction studies and metabolic labeling. The presence of 2,3,4-benzyl protection prevents undesired elimination and migration side reactions common with unprotected galactose derivatives [3].

Galactose-6-O-Conjugates for Drug Delivery & Vaccines

The 6-O-trityl group enables straightforward attachment of linker molecules (e.g., ω-bromoalkyl esters, PEG chains, or peptide spacers) at the galactose 6-position after detritylation, while the benzyl-protected 2,3,4-positions mask undesired reactivity. Global deprotection by hydrogenolysis yields well-defined neoglycoconjugates with precise galactose orientation, which are employed as carbohydrate-based vaccine antigens targeting galectin-mediated immune responses. The α-methyl glycoside precludes anomeric modification, ensuring the conjugate retains the natural α-galactoside configuration [4].

Application
Selection Property
Validation Focus
α-(1→6)-Galactosyl oligosaccharide synthesis
Orthogonal O-6 trityl/benzyl protection; α-methyl glycoside donor stability
Regioselective acceptor generation and coupling yield; α/β stereochemical purity
Automated solid-phase oligosaccharide assembly
Rapid acid-labile trityl removal compatible with repeated cycles
Cycle efficiency and benzyl ether stability under iterative deblocking
6-Deoxy-6-substituted galactose chemical probes
Selective 6-OH activation after detritylation; inert 2,3,4-benzyl shielding
Conversion yield to mesylate/azide/iodide; absence of elimination side products
Glycoconjugate synthesis for vaccine and delivery research
Primary hydroxyl available for linker attachment; global deprotection by hydrogenolysis
Neoglycoconjugate integrity and retained α-galactoside configuration
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